

Physical properties like melting point and boiling point of 6-Nitropiperonyl alcohol.

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Compound of Interest

Compound Name: 6-Nitropiperonyl alcohol

Cat. No.: B097566

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An In-Depth Technical Guide to the Physical Properties of **6-Nitropiperonyl Alcohol**

Introduction to 6-Nitropiperonyl Alcohol

6-Nitropiperonyl alcohol, systematically known as (6-nitro-1,3-benzodioxol-5-yl)methanol, is a significant organic compound characterized by a nitro group and a hydroxymethyl group attached to a piperonyl ring structure. Its CAS Number is 15341-08-9.^{[1][2][3]} This yellow, crystalline solid serves as a versatile intermediate in organic synthesis and as a valuable biochemical reagent in the field of proteomics.^{[3][4]} Its utility in proteomics research stems from its ability to act as a cross-linking agent or to stabilize transient protein complexes, facilitating the study of protein-protein interactions.^[4] Given its application in sensitive research and development environments, a thorough understanding of its physical properties is paramount for its proper handling, characterization, and application.

This guide provides a detailed examination of the key physical properties of **6-Nitropiperonyl alcohol**—specifically its melting and boiling points—and outlines authoritative, field-proven protocols for their experimental determination.

Physicochemical Characteristics

The fundamental physical and chemical identifiers for **6-Nitropiperonyl alcohol** are summarized below. These values are critical for substance identification and for predicting its behavior in various experimental conditions.

Property	Value	Source(s)
IUPAC Name	(6-nitro-1,3-benzodioxol-5-yl)methanol	[4]
Synonyms	4,5-Methylenedioxy-2-nitrobenzyl alcohol	[1][3]
CAS Number	15341-08-9	[1][3]
Molecular Formula	C ₈ H ₇ NO ₅	[1][2]
Molecular Weight	197.14 g/mol	[3]
Appearance	Yellow Powder / Solid	[3]
Melting Point	121-125 °C	[3]
Boiling Point	334.23 °C (rough estimate)	[3]

Section 1: Melting Point Determination Protocol

Expertise & Experience: The Principle of Melting Point Analysis

The melting point is a robust indicator of a crystalline solid's purity. A pure, crystalline compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0 °C. The presence of even minor soluble impurities disrupts the crystal lattice, leading to two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, accurately determining the melting point serves not only to identify the substance but also as a crucial quality control step to assess its purity. The protocol described here is designed as a self-validating system to ensure accuracy and reproducibility.

Methodology: Capillary Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus (e.g., Mel-Temp or DigiMelt), a standard and reliable method in chemical research.[5]

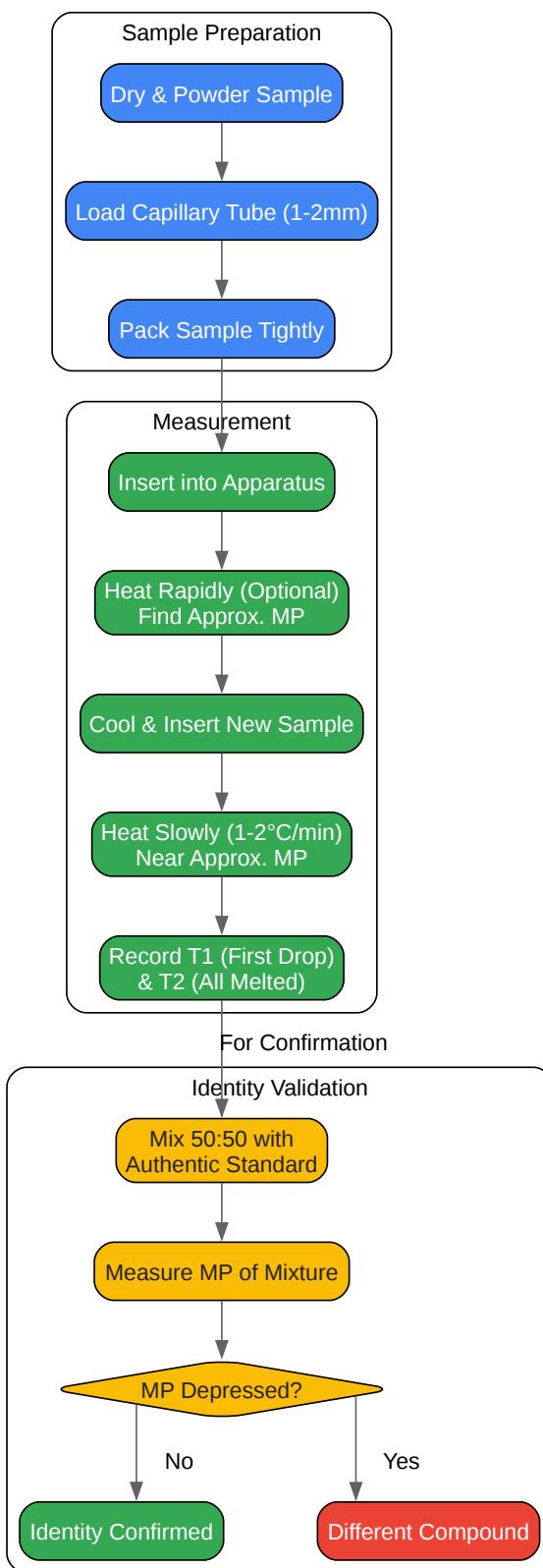
Step-by-Step Protocol:

- Sample Preparation: Ensure the **6-Nitropiperonyl alcohol** sample is completely dry and finely powdered. Crush any large crystals gently on a watch glass using a spatula.
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm in height) should enter the tube.[6]
- Sample Packing: To pack the sample tightly into the sealed end of the tube, drop the capillary, sealed-end down, through a long, narrow glass tube onto a hard surface. The impact will force the powder to the bottom.[7] A well-packed sample is crucial for uniform heat transfer.
- Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.[7]
- Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by setting a fast heating ramp (e.g., 10-20 °C/minute).[5] This provides a ballpark range and saves time. Note the temperature at which melting begins and ends.
- Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.[5] Insert a new, freshly prepared capillary tube.
- Controlled Heating: Heat the sample at a slow, controlled rate of approximately 1-2 °C per minute as you approach the expected melting range.[6] This slow rate is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[7]
- Observation and Recording: Record two temperatures:
 - T_1 : The temperature at which the first droplet of liquid becomes visible.[7]
 - T_2 : The temperature at which the last solid particle melts completely. The melting point is reported as the range $T_1 - T_2$. For pure **6-Nitropiperonyl alcohol**, this range should be narrow.

Trustworthiness: The Mixed Melting Point Technique

To definitively confirm the identity of the substance, a mixed melting point determination should be performed.^[6] This involves thoroughly mixing the unknown sample with an authentic, certified sample of **6-Nitropiperonyl alcohol** in a roughly 50:50 ratio. If the unknown sample is indeed **6-Nitropiperonyl alcohol**, the melting point of the mixture will be sharp and identical to that of the authentic sample. If the sample is a different compound, a significant depression and broadening of the melting point range will be observed.^[6]

Visualization: Melting Point Determination Workflow

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Caption: Workflow for Capillary Melting Point Determination.

Section 2: Boiling Point Determination

Expertise & Experience: High-Boiling Point Considerations

The reported boiling point of 334.23 °C for **6-Nitropiperonyl alcohol** is a rough estimate.[\[3\]](#)

Experimentally determining the boiling point of such a high-boiling organic solid presents challenges. At these elevated temperatures, many organic compounds, particularly those with nitro groups, are susceptible to thermal decomposition. Therefore, methods that require large sample volumes and prolonged heating, like standard distillation, are often unsuitable.[\[8\]](#)

The Thiele tube method is a highly effective micro-scale technique for determining boiling points.[\[8\]](#) It requires only a small amount of sample and minimizes the duration of heating, thereby reducing the risk of decomposition. The principle relies on observing the temperature at which the vapor pressure of the liquid sample equals the external atmospheric pressure.[\[9\]](#)

Methodology: Thiele Tube Boiling Point Determination

Step-by-Step Protocol:

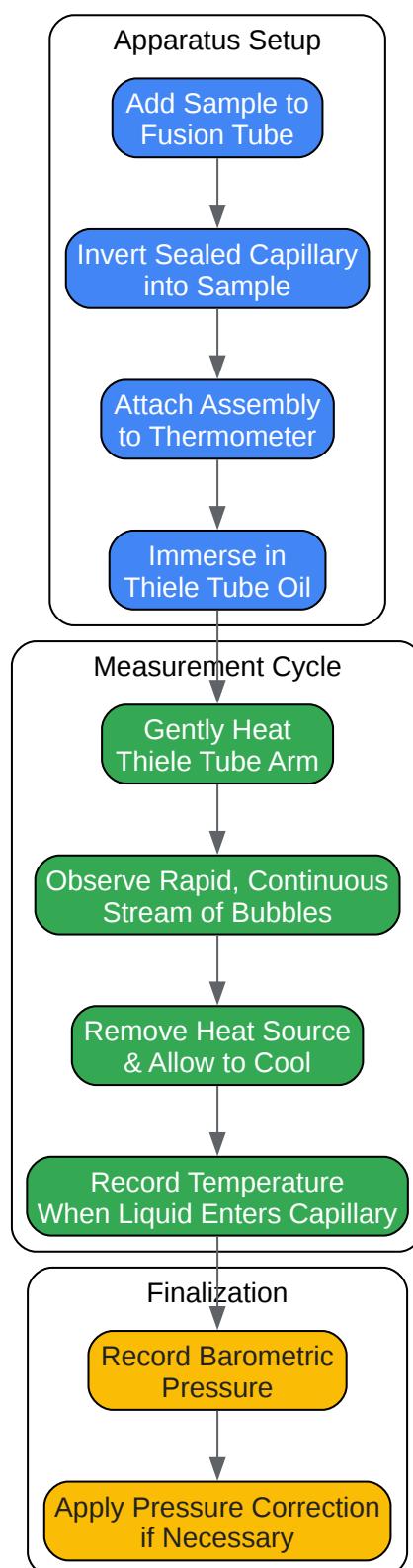
- Sample Preparation: Place a small amount of **6-Nitropiperonyl alcohol** (enough to fill the bottom of a small test tube or fusion tube to a depth of 2-3 cm) into the tube.
- Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube, sealed-end up, into the fusion tube containing the liquid sample.[\[10\]](#) [\[11\]](#)
- Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. Ensure the rubber band is positioned well above the level of the heating oil to prevent it from dissolving or snapping.[\[12\]](#) The bottom of the fusion tube should be level with the thermometer bulb.
- Heating: Clamp the thermometer and assembly so that it is immersed in the oil of a Thiele tube. The side arm of the Thiele tube should be heated gently and evenly with a microburner or heat gun.[\[12\]](#) The unique shape of the Thiele tube ensures uniform heat distribution via convection currents.

- Observation (Heating Phase): As the temperature rises, air trapped in the inverted capillary will first be expelled. As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10][12]
- Observation (Cooling Phase): Once a steady stream of bubbles is observed, remove the heat source. The apparatus will begin to cool.
- Recording the Boiling Point: The stream of bubbles will slow and eventually stop. The exact moment the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature recorded at this precise moment is the boiling point of the liquid.[12]

Trustworthiness: The Importance of Pressure Correction

A liquid's boiling point is highly dependent on the surrounding atmospheric pressure.[9][10] It is imperative to record the barometric pressure at the time of the experiment. For comparison with literature values, which are typically reported at standard pressure (760 mmHg), the observed boiling point may need to be corrected using a pressure nomograph or the Clausius-Clapeyron equation.

Visualization: Thiele Tube Boiling Point Workflow

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